molecular formula C20H19N3 B13815303 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine

Cat. No.: B13815303
M. Wt: 301.4 g/mol
InChI Key: PIERABFKEOQDML-OALUTQOASA-N
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Description

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine is a complex organic compound that features a pyridine ring substituted with an imidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with imidazolidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dimethylimidazolidin-2-YL)pyridine
  • 3-(Diphenylimidazolidin-2-YL)pyridine
  • 3-(1,3-Dimethyl-4,5-diphenylimidazolidin-2-YL)benzene

Uniqueness

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine is unique due to its specific stereochemistry and the presence of both dimethyl and diphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

IUPAC Name

3-[(4S,5S)-4,5-diphenylimidazolidin-2-yl]pyridine

InChI

InChI=1S/C20H19N3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-20(22-18)17-12-7-13-21-14-17/h1-14,18-20,22-23H/t18-,19-/m0/s1

InChI Key

PIERABFKEOQDML-OALUTQOASA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](NC(N2)C3=CN=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(N2)C3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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